molecular formula C6H4BrClO2S B1426717 Methyl 4-bromo-5-chlorothiophene-2-carboxylate CAS No. 1047630-72-7

Methyl 4-bromo-5-chlorothiophene-2-carboxylate

Cat. No.: B1426717
CAS No.: 1047630-72-7
M. Wt: 255.52 g/mol
InChI Key: LVOXXQQWCWKTOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-bromo-5-chlorothiophene-2-carboxylate is a heterocyclic compound with the molecular formula C6H4BrClO2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-bromo-5-chlorothiophene-2-carboxylate can be synthesized through several methods. One common approach involves the bromination and chlorination of thiophene derivatives. For instance, a typical synthesis might start with methyl thiophene-2-carboxylate, which undergoes bromination using bromine in the presence of a catalyst like aluminum chloride in chloroform at 25°C for 6 hours . The reaction mixture is then washed, filtered, and purified to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions would be optimized to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-5-chlorothiophene-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized thiophene derivatives, while oxidation and reduction can lead to different oxidation states of the thiophene ring .

Scientific Research Applications

Methyl 4-bromo-5-chlorothiophene-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-bromo-5-chlorothiophene-2-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-bromo-2-chloropyridine-4-carboxylate
  • Methyl 2-bromo-5-chlorobenzoate

Uniqueness

Methyl 4-bromo-5-chlorothiophene-2-carboxylate is unique due to its thiophene ring structure, which imparts distinct electronic properties compared to other similar compounds. This uniqueness makes it valuable in applications requiring specific electronic characteristics .

Properties

IUPAC Name

methyl 4-bromo-5-chlorothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrClO2S/c1-10-6(9)4-2-3(7)5(8)11-4/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVOXXQQWCWKTOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(S1)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1047630-72-7
Record name methyl 4-bromo-5-chlorothiophene-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a 1 L round bottom flask was added aluminum chloride (11.32 g, 85 mmol) and methyl 5-chloro-2-thiophenecarboxylate (10 g, 56.6 mmol) dissolved in CHCl3 (250 mL). Br2 (4.08 ml, 79 mmol) was added dropwise over 10 minutes. After stirring for 6 h at 25° C., the light orange reaction solution was washed with sat NaHCO3. The organic layer was dried Na2SO4, filtered and concentrated. The residue was purified on silica gel [hexanes/EtOAc, 9:1] to give the product [12 g, 80%] as a white solid. LCMS (ES) m/z 256 (M+H)+.
Quantity
11.32 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
4.08 mL
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of methyl 5-chloro-2-thiophenecarboxylate (7 g, 39.6 mmol) and aluminum trichloride (7.93 g, 59.4 mmol) in chloroform (79 ml) at 25° C. was added bromine (2.86 ml, 55.5 mmol). The resulting solution stirred at 25° C. for 2 h. Ice chips were added to quench and the solution was partitioned between H2O-DCM. The aqueous phase was washed several times with DCM and the combined organic fractions were dried over Na2SO4, concentrated and purified via column chromatography (silica, 5% EtOAc in hexanes) affording methyl 4-bromo-5-chloro-2-thiophenecarboxylate (7.2 g, 28.2 mmol, 71.1% yield) as a white solid; LCMS (ES) m/z=255, 257 (M, M+2)+.
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
7.93 g
Type
reactant
Reaction Step One
Quantity
2.86 mL
Type
reactant
Reaction Step One
Quantity
79 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-bromo-5-chlorothiophene-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 4-bromo-5-chlorothiophene-2-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl 4-bromo-5-chlorothiophene-2-carboxylate
Reactant of Route 4
Reactant of Route 4
Methyl 4-bromo-5-chlorothiophene-2-carboxylate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Methyl 4-bromo-5-chlorothiophene-2-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl 4-bromo-5-chlorothiophene-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.